molecular formula C14H10ClNO2 B8486076 Ethyl 3-chloro-8-cyanonaphthalene-2-carboxylate CAS No. 919994-86-8

Ethyl 3-chloro-8-cyanonaphthalene-2-carboxylate

Cat. No.: B8486076
CAS No.: 919994-86-8
M. Wt: 259.69 g/mol
InChI Key: NUAPOGYABYXEGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-chloro-8-cyanonaphthalene-2-carboxylate is a useful research compound. Its molecular formula is C14H10ClNO2 and its molecular weight is 259.69 g/mol. The purity is usually 95%.
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Properties

919994-86-8

Molecular Formula

C14H10ClNO2

Molecular Weight

259.69 g/mol

IUPAC Name

ethyl 3-chloro-8-cyanonaphthalene-2-carboxylate

InChI

InChI=1S/C14H10ClNO2/c1-2-18-14(17)12-7-11-9(6-13(12)15)4-3-5-10(11)8-16/h3-7H,2H2,1H3

InChI Key

NUAPOGYABYXEGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C2C=CC=C(C2=C1)C#N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Zn(CN)2 (1.50 g, 12.80 mmol, 2.0 equiv) and Pd(PPh3)4 (296 mg, 0.26 mmol, 0.04 equiv) were added at room temperature under an atmosphere of argon to a degassed solution of 3-chloro-8-trifluoromethanesulfonyloxy-naphthalene-2-carboxylic acid ethyl ester (2.45 g, 6.40 mmol) in N,N-dimethylformamide (25 ml). The mixture was heated to 125° C. After 30 minutes, TLC analysis indicated complete conversion. After cooling, water was added, and the mixture was extracted with EtOAc. The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated in vacuo. Purification via flash chromatography (gradient of hexane/EtOAc 100:0 to 90:10) afforded the title compound (1.43 g, 86%, 1:1.3 mixture of regioisomers A:B) as a white solid. For analytical purposes, the regioisomers could be separated by careful chromatography on silica gel. Regioisomer A: 1H NMR (400 MHz, CDCl3): δ=8.41 (s, 1H), 8.32 (s, 1H), 8.13 (br d, J=8.3 Hz, 1H), 8.01 (dd, J=7.1/1.0 Hz, 1H), 7.60 (dd, J=8.3/7.3 Hz, 1H), 4.47 (q, J=7.1 Hz, 2H), 1.45 (t, J=7.1 Hz, 3H). MS (ES+): 260 (M+H)+. Regioisomer B: 1H NMR (400 MHz, CDCl3): δ=8.65 (s, 1H), 8.02 (d, J=8.3 Hz, 1H), 8.02 (s, 1H), 7.96 (dd, J=7.4/1.3 Hz, 1H), 7.65 (dd, J=8.3/7.4 Hz, 1H), 4.49 (q, J=7.1 Hz, 2H), 1.46 (t, J=7.3 Hz, 3H). MS (ES+): 260 (M+H)+.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-chloro-8-trifluoromethanesulfonyloxy-naphthalene-2-carboxylic acid ethyl ester
Quantity
2.45 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Zn(CN)2
Quantity
1.5 g
Type
catalyst
Reaction Step Two
Quantity
296 mg
Type
catalyst
Reaction Step Two

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